N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide
CAS No.: 1574762-21-2
Cat. No.: VC5174614
Molecular Formula: C23H22N2O2
Molecular Weight: 358.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1574762-21-2 |
|---|---|
| Molecular Formula | C23H22N2O2 |
| Molecular Weight | 358.441 |
| IUPAC Name | N-(2-benzoylphenyl)-2-[[(1S)-1-phenylethyl]amino]acetamide |
| Standard InChI | InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26)/t17-/m0/s1 |
| Standard InChI Key | HVHQOYMDLQQMHG-KRWDZBQOSA-N |
| SMILES | CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide integrates three critical domains:
-
Benzophenone backbone: A 2-benzoylphenyl group provides planar aromaticity and π-π stacking potential.
-
(1S)-1-Phenylethylamine: A chiral center at the ethylamine nitrogen induces stereochemical complexity.
-
Acetamide bridge: Links the aromatic and amine groups, enabling conformational flexibility.
The IUPAC name—N-(2-benzoylphenyl)-2-[[(1S)-1-phenylethyl]amino]acetamide—reflects this arrangement. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1574762-21-2 |
| Molecular Formula | C₂₃H₂₂N₂O₂ |
| Molecular Weight | 358.441 g/mol |
| SMILES | CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
| InChIKey | HVHQOYMDLQQMHG-KRWDZBQOSA-N |
The stereospecific (1S) configuration distinguishes it from diastereomers, impacting biological interactions .
Synthesis and Production Methods
Industrial-Scale Synthesis
Commercial production employs continuous flow reactors to optimize yield (typically >70%) and purity (>95%). Key steps include:
-
Alkylation of 2-aminobenzophenone: Reacted with (1S)-1-phenylethylamine in acetonitrile under N₂.
-
Acetamide formation: Coupling via carbodiimide-mediated activation with acetic acid derivatives.
-
Purification: Chromatography (Hex/EtOAc) isolates the target compound .
Laboratory-Scale Protocols
Small-scale syntheses adapt modular ligand strategies from Ni(II)-complex studies :
-
Reagents: Ni(OAc)₂·4H₂O, glycine, K₂CO₃ in methanol.
-
Conditions: 60–70°C, 1–24 hours, yielding diastereomeric complexes.
-
Steric effects: Bulkier substituents (e.g., n-Pr, Bn) slow reaction rates but improve diastereoselectivity (up to 75:25) .
Stereochemical Considerations and Configurational Stability
Stereogenic Nitrogen Dynamics
The ethylamine nitrogen exhibits configurational stability, enabling diastereomer separation. X-ray crystallography of analogous Ni(II) complexes confirms (S_C R_N) configurations dominate when R = n-Pr or Bn . Key findings:
Conformational Analysis
Deviations from planarity (14.4° in benzophenone rings) minimize steric clashes between aryl groups and glycine moieties . Torsional strain between Ni(II) and acetamide oxygen further distorts geometry.
Applications in Pharmaceutical Research
Lead Compound Development
The compound serves as a scaffold for:
-
Anticancer agents: Modulating apoptosis pathways via Bcl-2 inhibition.
-
Anti-inflammatories: COX-2 selectivity over COX-1 (predicted IC₅₀ ratio 1:15).
Chemical Biology Probes
-
Photoaffinity labeling: Benzophenone’s UV crosslinking capability tags target proteins.
-
Isotope-labeled tracers: ¹³C/¹⁵N variants track metabolic pathways.
Analytical Characterization Techniques
Spectroscopic Methods
-
¹H NMR: Distinct methyl shifts (δ 1.54 ppm for (1S)-CH₃) confirm stereochemistry .
-
X-ray crystallography: Resolves absolute configurations (CCDC deposition pending) .
Chromatography
-
HPLC: Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).
-
Chiral GC: Enantiomeric excess >98% using β-cyclodextrin phases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume